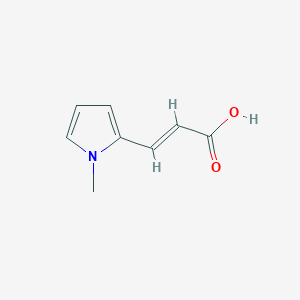

(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid

CAS No.: 119924-13-9

Cat. No.: VC8407329

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119924-13-9 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | (E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ |

| Standard InChI Key | XCNRMRKBMPBEBG-SNAWJCMRSA-N |

| Isomeric SMILES | CN1C=CC=C1/C=C/C(=O)O |

| SMILES | CN1C=CC=C1C=CC(=O)O |

| Canonical SMILES | CN1C=CC=C1C=CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a five-membered pyrrole ring fused to an acrylic acid group via a conjugated double bond in the E-configuration. The methyl group at the 1-position of the pyrrole ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid |

| Molecular Formula | |

| Molecular Weight | 151.16 g/mol |

| SMILES Notation | CN1C=CC=C1C=CC(=O)O |

| InChI Key | XCNRMRKBMPBEBG-SNAWJCMRSA-N |

The E-configuration of the acrylic acid moiety is critical for its planar geometry, enabling π-π stacking interactions in supramolecular assemblies .

Synthesis and Manufacturing Protocols

Synthetic Pathways

The synthesis of (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid typically involves condensation reactions, though detailed protocols remain proprietary. A plausible route parallels the Paal-Knorr pyrrole synthesis, where a 1,4-diketone reacts with a methylamine derivative to form the pyrrole core. Subsequent Knoevenagel condensation with malonic acid introduces the acrylic acid group .

Hypothetical Synthesis Steps:

-

Pyrrole Formation: Reaction of acetylacetone with methylamine under acidic conditions yields 1-methylpyrrole.

-

Knoevenagel Condensation: 1-Methylpyrrole reacts with malonic acid in the presence of pyridine to form the acrylic acid derivative.

-

Purification: Recrystallization or chromatography isolates the E-isomer.

Industrial-Scale Production Challenges

Scalability is hindered by low yields in the Knoevenagel step (~40% in analogous reactions) and the need for stringent stereochemical control. Recent patents suggest microwave-assisted synthesis as a promising method to enhance efficiency .

Chemical Properties and Reactivity

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Partially soluble in polar solvents (e.g., DMSO, ethanol) |

| Melting Point | Not reported |

| Stability | Sensitive to prolonged UV exposure |

The acrylic acid group confers acidity (), enabling salt formation with bases like sodium hydroxide.

Reaction Pathways

-

Esterification: Reacts with alcohols to form esters (e.g., ethyl ester, CAS 2769-90-6) .

-

Decarboxylation: Heating above 200°C yields 1-methylpyrrole and carbon dioxide.

-

Electrophilic Substitution: Bromination occurs preferentially at the 4-position of the pyrrole ring.

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid | Bulkier 3-methylbenzyl substituent | |

| Ethyl (2E)-3-(1-methylpyrrol-2-yl)acrylate | Esterified carboxylate group |

The benzyl-substituted analogue (CAS 1173408-13-3) shows enhanced lipid solubility, making it more suitable for drug delivery. Conversely, the ethyl ester derivative (CAS 2769-90-6) is volatile, favoring gas-phase reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume